

An In-depth Technical Guide to Ixazomib Citrate: Chemical Structure and Properties

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Compound of Interest

Compound Name: Ixazomib citrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib citrate, trade name Ninlaro®, is a first-in-class, orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma.[1][2] As a prodrug, it is rapidly hydrolyzed under physiological conditions to its biologically active form, ixazomib.[3][4] This document provides a comprehensive overview of the chemical structure and properties of **ixazomib citrate**, intended for professionals in the fields of research, science, and drug development.

Chemical Structure and Nomenclature

Ixazomib citrate is the citrate salt of ixazomib.[5] The chemical name for **ixazomib citrate** is 2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolane-4,4-diacetic acid. Ixazomib, the active form, is N2-(2,5-Dichlorobenzoyl)-N-[(1R)-1-(dihydroxyboryl)-3-methylbutyl]glycinamide.[1]

The structure of **ixazomib citrate** features a boronic acid functional group esterified with citric acid, which enhances its stability and allows for oral administration.[4][6] This ester linkage is readily cleaved in vivo to release the active ixazomib.[1][3]

 Chemical Structure of Ixazomib Citrate

Figure 1. Chemical Structure of **Ixazomib Citrate**.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of **ixazomib citrate** and its active form, ixazomib, is presented in the tables below.

Physicochemical Properties of Ixazomib Citrate

Property	Value	Reference
Molecular Formula	$C_{20}H_{23}BCl_2N_2O_9$	[5]
Molecular Weight	517.12 g/mol	[5]
Melting Point	231 °C (with decomposition)	[1][7]
Solubility	0.61 mg/mL in 0.1N HCl (pH 1.2) at 37 °C; solubility increases with increasing pH.	[8]
pKa (Strongest Acidic)	3.49 (Predicted)	[5]
logP (Calculated)	3.50 (aLogP)	
Biopharmaceutics Classification System (BCS)	Class 3 (High Solubility, Low Permeability)	

Pharmacokinetic Properties of Ixazomib

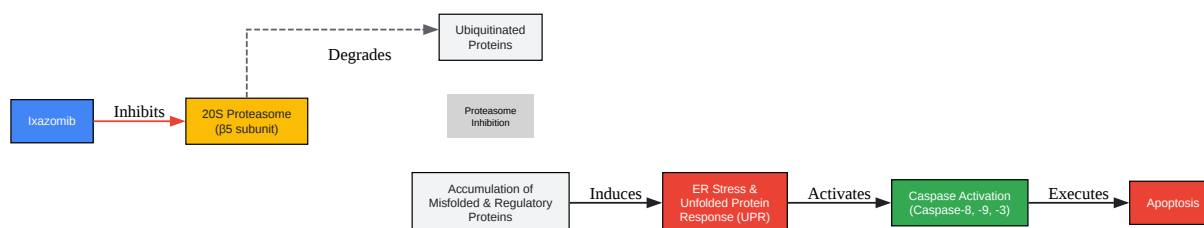
Property	Value	Reference
Bioavailability	58%	[1]
Time to Maximum Concentration (Tmax)	1 hour	[9]
Protein Binding	99%	[1]
Volume of Distribution (Steady State)	543 L	[9]
Metabolism	Primarily by multiple CYP enzymes (CYP3A4, CYP1A2, CYP2B6, etc.) and non-CYP enzymes.	[1][3]
Elimination Half-Life	9.5 days	[1]
Excretion	62% in urine (<3.5% as unchanged drug) and 22% in feces.	[1]

Mechanism of Action and Signaling Pathway

Ixazomib is a selective and reversible inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome pathway.[3][9] This pathway is crucial for the degradation of ubiquitinated proteins, thereby regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[10]

Specifically, ixazomib preferentially binds to and inhibits the chymotrypsin-like activity of the $\beta 5$ subunit of the 20S proteasome.[3][11] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins within the cell, which in turn triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[4] Prolonged ER stress ultimately activates the apoptotic cascade, leading to programmed cell death.[4][12]

The induction of apoptosis by ixazomib is mediated through the activation of caspases, including caspase-3, caspase-8, and caspase-9.[12]



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Caption: Ixazomib's mechanism of action leading to apoptosis.

Experimental Protocols

Synthesis and Characterization of Ixazomib Citrate

Synthesis:

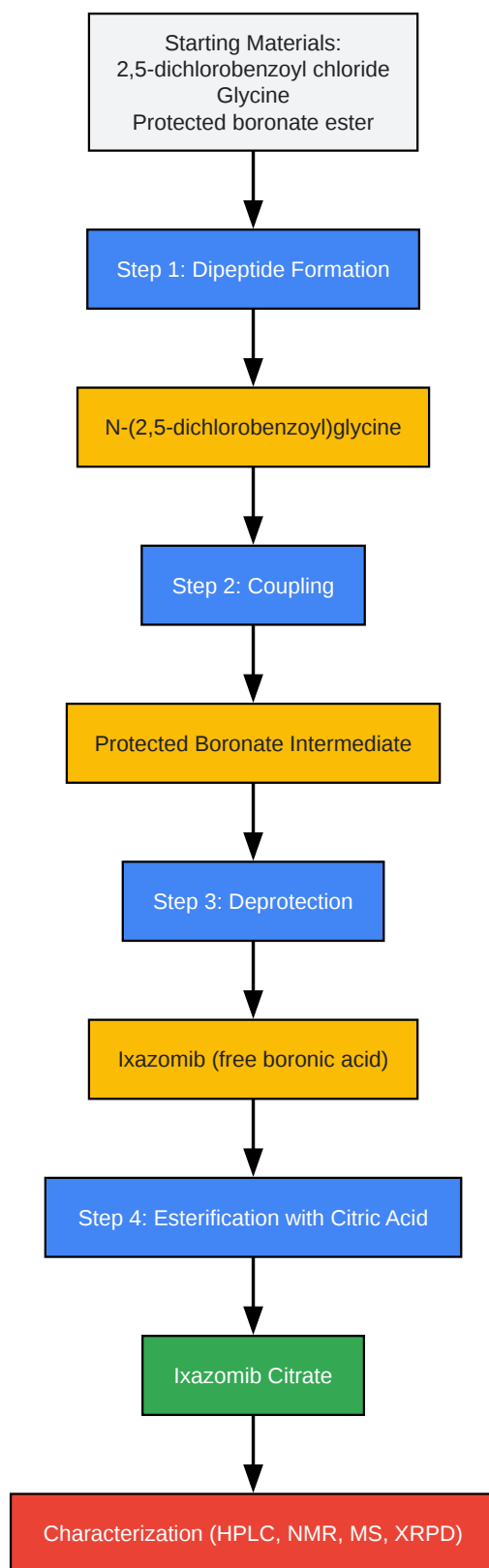
A common synthetic route to **ixazomib citrate** involves the coupling of N-(2,5-dichlorobenzoyl)glycine with a boronate ester derivative of (1R)-1-amino-3-methylbutane, followed by deprotection and esterification with citric acid.[13]

- Step 1: Dipeptide Formation: 2,5-dichlorobenzoyl chloride is reacted with glycine in a basic solution to form N-(2,5-dichlorobenzoyl)glycine.[13]
- Step 2: Coupling: The resulting dipeptide is coupled with a protected boronate ester of (1R)-1-amino-3-methylbutane.[13]
- Step 3: Deprotection: The protecting groups on the boronic acid are removed under acidic conditions.[13]
- Step 4: Esterification: The deprotected boronic acid is reacted with citric acid in a suitable solvent, such as acetone or ethyl acetate, at an elevated temperature (e.g., 60°C).[2][13] Upon cooling, **ixazomib citrate** crystallizes and can be isolated by filtration.[2]

Characterization:

The identity and purity of synthesized **ixazomib citrate** can be confirmed using various analytical techniques:

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method can be used to determine the purity of **ixazomib citrate**. A typical method might employ a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, with detection at a specific UV wavelength (e.g., 274 nm).[\[14\]](#)[\[15\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of **ixazomib citrate**.[\[7\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.[\[7\]](#)
- X-ray Powder Diffraction (XRPD): XRPD is used to characterize the crystalline form of **ixazomib citrate**.[\[2\]](#)



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Caption: General workflow for the synthesis and characterization of **ixazomib citrate**.

Key Biological Assays

Proteasome Inhibition Assay:

This assay measures the ability of ixazomib to inhibit the chymotrypsin-like activity of the proteasome.

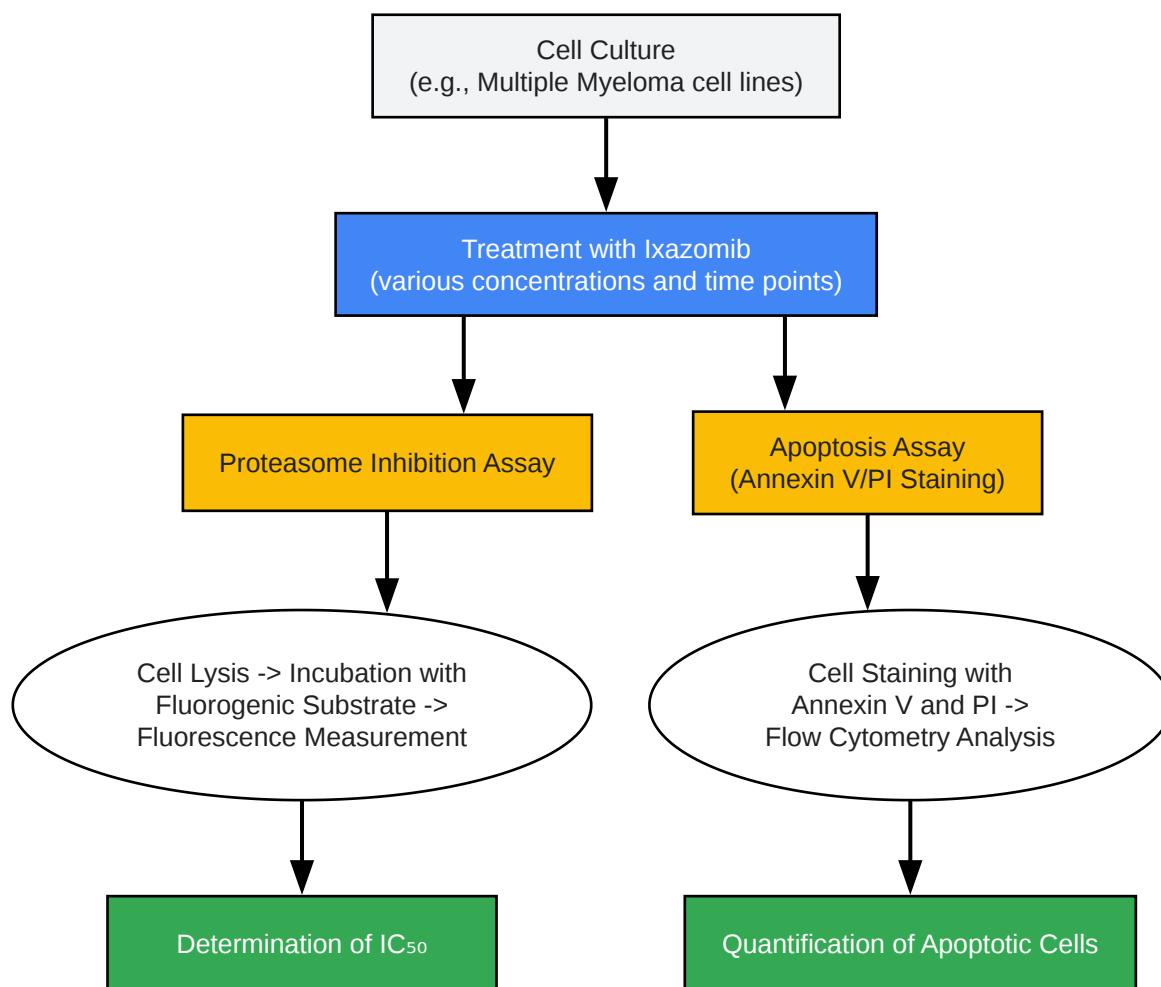
- Principle: A fluorogenic substrate specific for the $\beta 5$ subunit of the proteasome is used. Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the fluorescence intensity is proportional to the proteasome activity.
- Methodology:
 - Leukemic cell lines or primary cells are lysed to obtain protein extracts.[\[11\]](#)
 - The protein extracts are incubated with a specific fluorogenic substrate for the $\beta 5$ subunit in the presence or absence of varying concentrations of ixazomib.[\[11\]](#)
 - The fluorescence is measured over time using a fluorometer.
 - The IC_{50} value (the concentration of ixazomib that inhibits 50% of the proteasome activity) is calculated.[\[16\]](#)

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This assay quantifies the percentage of cells undergoing apoptosis following treatment with ixazomib.

- Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
- Methodology:
 - Cells are treated with ixazomib for a specified period.[\[17\]](#)

- The cells are harvested and washed with a binding buffer.[18]
- The cells are then incubated with fluorescently labeled Annexin V and PI.[18]
- The stained cells are analyzed by flow cytometry.[18]
- The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence profiles.[18]



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Caption: Workflow for key biological assays to evaluate ixazomib's activity.

Conclusion

Ixazomib citrate represents a significant advancement in the treatment of multiple myeloma, offering the convenience of oral administration with a well-characterized mechanism of action.

This technical guide provides a detailed summary of its chemical structure, physicochemical properties, and the experimental methodologies used to elucidate its biological activity. This information is intended to be a valuable resource for researchers and professionals involved in the ongoing development and application of this important therapeutic agent.

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